Structural Uniqueness vs. Commercially Available Benzothiazole-Benzamide Analogs
CAS 896365-51-8 is structurally distinct from the most commonly procured benzothiazole-benzamide analogs. The majority of commercially available analogs, such as N-(6-methanesulfonyl-benzothiazol-2-yl)benzamide (CAS 307327-02-2), feature a direct benzamide linkage to the 2-position of the benzothiazole and a sulfonyl substitution on the benzothiazole ring itself. In contrast, 896365-51-8 features an ortho-methylsulfonyl substitution on the benzamide ring and a 3-(benzo[d]thiazol-2-yl)phenyl-linker, creating an extended, angled geometry [1]. This structural divergence introduces distinct conformational flexibility and potential for unique binding modes, making direct activity extrapolation from the more common analog series unreliable.
| Evidence Dimension | Molecular Structure and Substituent Positioning |
|---|---|
| Target Compound Data | Benzo[d]thiazol-2-yl linked via 1,3-phenylene spacer; ortho-methylsulfonyl benzamide. |
| Comparator Or Baseline | Common analog: N-(6-methanesulfonyl-benzothiazol-2-yl)benzamide; features benzothiazole-core methylsulfonyl modification and direct benzamide linkage. |
| Quantified Difference | Qualitative structural difference; no shared quantitative bioactivity assay. |
| Conditions | Structural comparison based on IUPAC nomenclature and 2D chemical structure. |
Why This Matters
For SAR-driven procurement, selecting a compound with an unexplored, non-redundant scaffold topography increases the probability of identifying novel binding interactions and intellectual property space compared to re-purchasing densely populated analog series.
- [1] Comprehensive ligand search of commercially available analogs in ChEMBL and vendor catalogs, identifying N-(6-methanesulfonyl-benzothiazol-2-yl)benzamide as the most frequently occurring commercial benchmark. View Source
